N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide
Overview
Description
N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C31H29N5O2 and its molecular weight is 503.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 503.23212518 g/mol and the complexity rating of the compound is 778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cytotoxic Activity in Cancer Research
The compound has shown potential in cancer research due to its cytotoxic properties. A study by Deady et al. (2003) demonstrated that carboxamide derivatives, similar in structure to the compound , exhibited significant growth inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells.
Optical and Electrical Properties in Material Science
Research on quinoline derivatives, including those structurally related to the compound, has been explored for their optical and electrical properties. For instance, studies by Zeyada et al. (2016) and Zeyada et al. (2016) have explored the structural and optical properties of similar quinoline derivatives, emphasizing their potential in thin film applications and photovoltaic properties.
Applications in Organic Light-Emitting Diodes (OLED)
Quinoline derivatives have been studied for their use in OLED technology. A study by T. and et al. (2001) focused on pyrazoloquinolines as emitting materials in OLEDs, showcasing the importance of these compounds in advanced electronic and optical applications.
Potential in Antimicrobial Agents
Quinoline derivatives have shown promise as antimicrobial agents. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, closely related to the compound , which were screened for antibacterial and antifungal activity.
Role in Photophysics and Molecular Logic Switches
The compound's structural relatives have been used in studies exploring photophysical properties and the implementation of molecular logic switches. Research by Uchacz et al. (2016) on amino derivatives of pyrazoloquinoline highlights their application in photophysics, demonstrating the compound's potential in advanced molecular technologies.
Properties
IUPAC Name |
N-[1-ethyl-3-(2-phenylethylcarbamoyl)pyrazol-4-yl]-2-(4-methylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O2/c1-3-36-20-28(29(35-36)31(38)32-18-17-22-9-5-4-6-10-22)34-30(37)25-19-27(23-15-13-21(2)14-16-23)33-26-12-8-7-11-24(25)26/h4-16,19-20H,3,17-18H2,1-2H3,(H,32,38)(H,34,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKBHLGFWYBZKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCC2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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